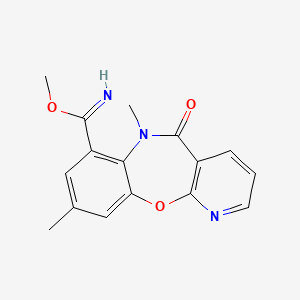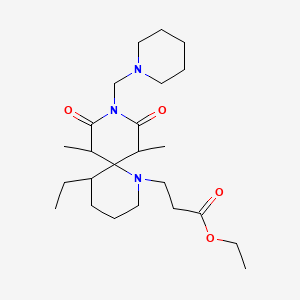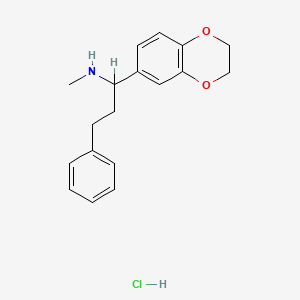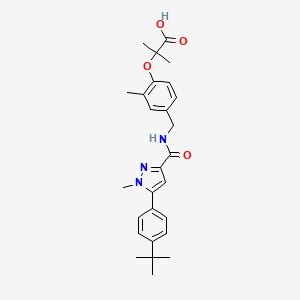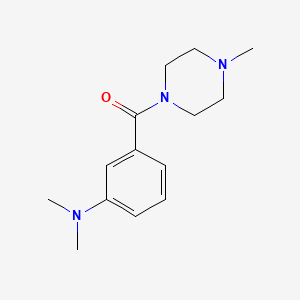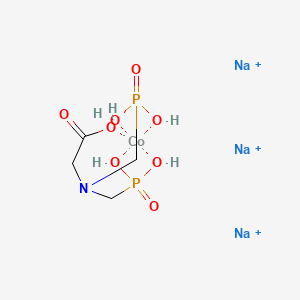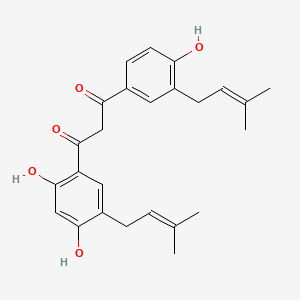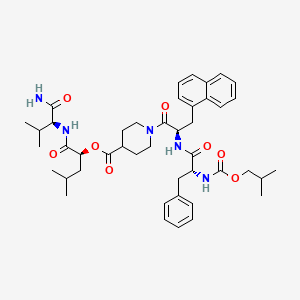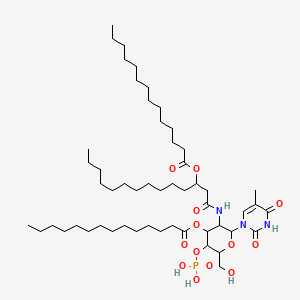
T-phosphoglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-phosphoglucoside is a compound that belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. This compound is particularly interesting due to its potential applications in various fields such as chemistry, biology, and medicine. Glycosides like this compound are known for their role in various biological processes and their potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of T-phosphoglucoside typically involves the glycosylation of a suitable acceptor molecule with a phosphorylated sugar donor. This process can be carried out using chemical or enzymatic methods. Chemical synthesis often involves the use of protecting groups to ensure the selective formation of the glycosidic bond. Common reagents used in this process include glycosyl donors like glycosyl halides or trichloroacetimidates, and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases can be used to catalyze the transfer of a sugar moiety from a donor to an acceptor molecule, forming the glycosidic bond under mild conditions. This method is advantageous as it reduces the need for protecting groups and harsh reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: T-phosphoglucoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups on the sugar moiety to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the sugar and the aglycone.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water can be used.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphorylated sugar acids, while hydrolysis can produce free sugars and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
T-phosphoglucoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: It serves as a model compound to study glycosylation processes and enzyme mechanisms.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of novel biomaterials and as a stabilizer in various formulations.
Wirkmechanismus
T-phosphoglucoside can be compared with other glycosides such as:
Glucosides: These compounds have a glucose moiety attached to an aglycone. They are widely studied for their biological activities.
Phosphoglycosides: Similar to this compound, these compounds contain a phosphorylated sugar. They are important in cellular signaling and metabolism.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both glycosides and phosphorylated sugars. This dual functionality allows it to participate in a wider range of biological processes and makes it a valuable compound for research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Genistein-7-O-phosphoglucoside
- Phosphodisaccharides
- Phosphoglycosylated peptides
Eigenschaften
CAS-Nummer |
130748-45-7 |
|---|---|
Molekularformel |
C53H96N3O13P |
Molekulargewicht |
1014.3 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate |
InChI |
InChI=1S/C53H96N3O13P/c1-5-8-11-14-17-20-22-25-28-31-34-37-46(59)66-43(36-33-30-27-24-19-16-13-10-7-3)39-45(58)54-48-50(68-47(60)38-35-32-29-26-23-21-18-15-12-9-6-2)49(69-70(63,64)65)44(41-57)67-52(48)56-40-42(4)51(61)55-53(56)62/h40,43-44,48-50,52,57H,5-39,41H2,1-4H3,(H,54,58)(H,55,61,62)(H2,63,64,65) |
InChI-Schlüssel |
RKIDXYXMBDSQCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)N2C=C(C(=O)NC2=O)C)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


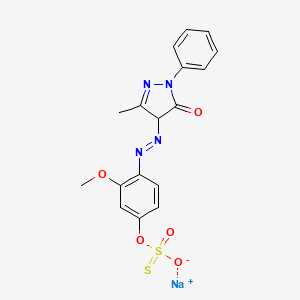

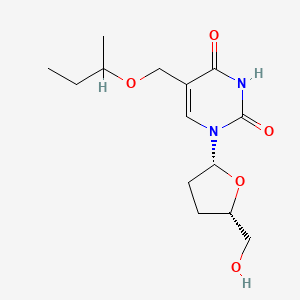

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
